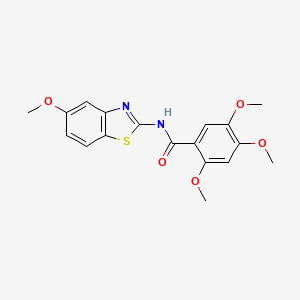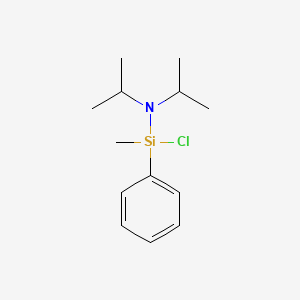
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom, a methyl group, a phenyl group, and two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine typically involves the reaction of chlorosilane with appropriate organic reagents. One common method is the reaction of chlorosilane with N,N-di(propan-2-yl)amine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium alkoxides or amines. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Silanol derivatives are formed.
Reduction Reactions: Silane derivatives are produced.
科学的研究の応用
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chlorine atom can be readily substituted, and the silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
1-Chloro-1-methyl-1-phenyl-2-propanamine: Similar structure but lacks the silicon atom.
1-Chloro-1-methyl-1-phenyl-2-propanol: Contains a hydroxyl group instead of the silicon atom.
1-Chloro-1-methyl-1-phenyl-2-propanone: Contains a carbonyl group instead of the silicon atom.
Uniqueness
1-Chloro-1-methyl-1-phenyl-N,N-di(propan-2-yl)silanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its carbon-based analogs. The silicon atom allows for the formation of stable bonds with other elements and enables the compound to participate in a wider range of chemical reactions.
特性
CAS番号 |
144392-78-9 |
|---|---|
分子式 |
C13H22ClNSi |
分子量 |
255.86 g/mol |
IUPAC名 |
N-(chloro-methyl-phenylsilyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H22ClNSi/c1-11(2)15(12(3)4)16(5,14)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChIキー |
HBQGZFXWAYMURN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)[Si](C)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
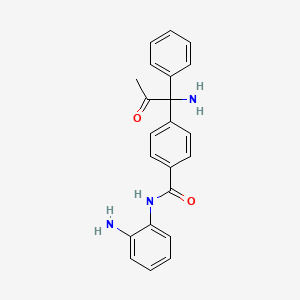
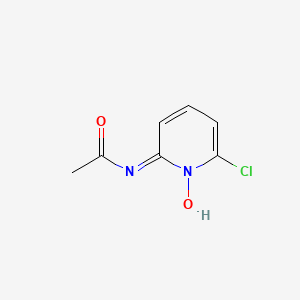
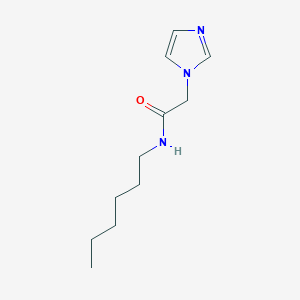
methanone](/img/structure/B12543080.png)
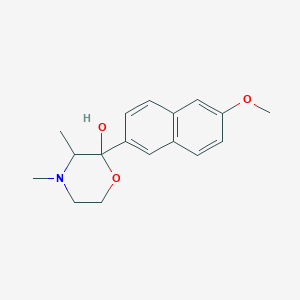
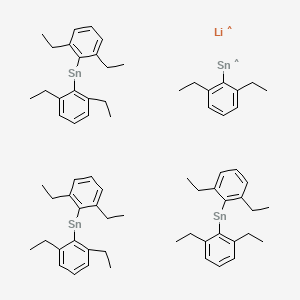
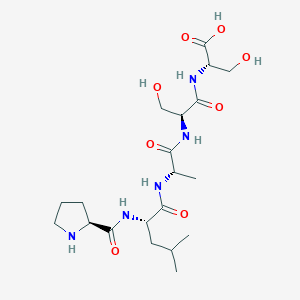
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
